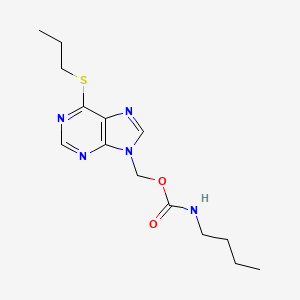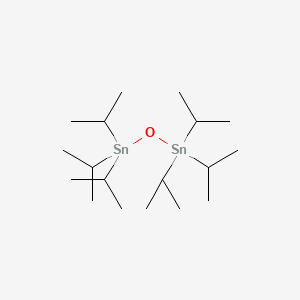
Distannoxane, hexakis(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Distannoxane, hexakis(1-methylethyl)- is an organotin compound with the molecular formula C18H42OSn2 It belongs to the family of distannoxanes, which are characterized by the presence of tin-oxygen-tin (Sn-O-Sn) linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of distannoxane, hexakis(1-methylethyl)- typically involves the reaction of organotin halides with water or alcohols. One common method is the hydrolysis of triisopropyltin chloride in the presence of a base, such as sodium hydroxide, to form the desired distannoxane compound. The reaction can be represented as follows:
2(i-Pr)3SnCl+H2O→(i-Pr)3SnOSn(i-Pr)3+2HCl
Industrial Production Methods
Industrial production of distannoxane, hexakis(1-methylethyl)- may involve large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Distannoxane, hexakis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound back to its organotin precursors.
Substitution: The isopropyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl or aryl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different organic groups.
科学研究应用
Distannoxane, hexakis(1-methylethyl)- has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
作用机制
The mechanism of action of distannoxane, hexakis(1-methylethyl)- involves its interaction with molecular targets through its tin-oxygen-tin linkages. These linkages can coordinate with various substrates, facilitating catalytic reactions. The compound’s organotin structure allows it to interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial properties.
相似化合物的比较
Similar Compounds
Distannoxane, hexakis(2-methyl-2-phenylpropyl)-: Similar structure but with different organic groups.
Dichlorotetrabutyldistannoxane: Contains butyl groups instead of isopropyl groups.
Tetraorganodistannoxanes containing silicon: Similar catalytic properties but with silicon-containing groups.
Uniqueness
Distannoxane, hexakis(1-methylethyl)- is unique due to its specific isopropyl groups, which can influence its reactivity and applications. Its distinct structure allows for specific interactions in catalytic and biological systems, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
7173-97-9 |
|---|---|
分子式 |
C18H42OSn2 |
分子量 |
511.9 g/mol |
IUPAC 名称 |
tri(propan-2-yl)-tri(propan-2-yl)stannyloxystannane |
InChI |
InChI=1S/6C3H7.O.2Sn/c6*1-3-2;;;/h6*3H,1-2H3;;; |
InChI 键 |
ZRYDJIIZRCZNIQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Sn](C(C)C)(C(C)C)O[Sn](C(C)C)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



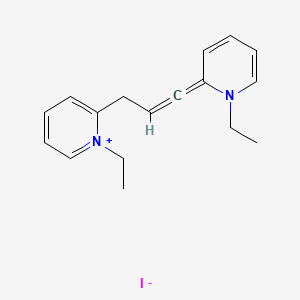
![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)


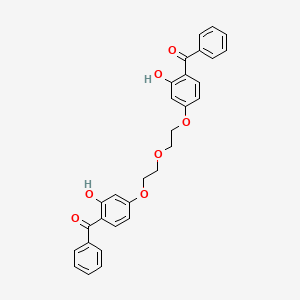


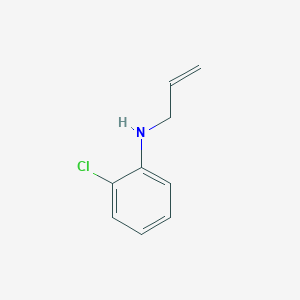
![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)


